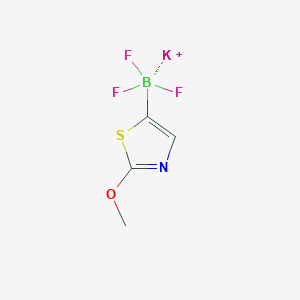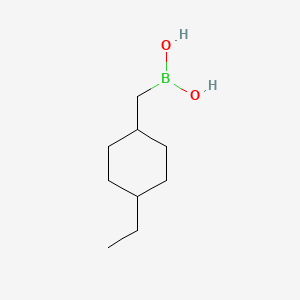
2-Hydroxy-cyclopent-1-enecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-cyclopent-1-enecarbonitrile is an organic compound with the chemical formula C6H7NO. It is a derivative of cyclopentene, featuring a hydroxyl group and a nitrile group attached to the cyclopentene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing cyclopent-1-enecarbonitriles, including 2-Hydroxy-cyclopent-1-enecarbonitrile, involves a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction. This method is initiated by visible light in the presence of a photoredox catalyst such as fac-Ir(ppy)3. The reaction proceeds under mild conditions, forming new carbon-carbon bonds through a combination of radical and polar processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of the tandem Giese/HWE reaction can be scaled up for industrial applications. The use of photoredox catalysis and visible light makes this method potentially suitable for large-scale production, provided that the reaction conditions are optimized for efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-cyclopent-1-enecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclopent-1-enecarbonyl cyanide.
Reduction: Formation of 2-hydroxy-cyclopent-1-enecarbonyl amine.
Substitution: Formation of various substituted cyclopent-1-enecarbonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-cyclopent-1-enecarbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-cyclopent-1-enecarbonitrile depends on the specific reactions it undergoes. For example, in the tandem Giese/HWE reaction, the photoredox catalyst facilitates the formation of radical intermediates, which then participate in polar reactions to form new carbon-carbon bonds. The hydroxyl and nitrile groups can also interact with various molecular targets, influencing the compound’s reactivity and potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-1-enecarbonitrile: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
2-Hydroxy-cyclopent-1-enecarboxylic acid: Contains a carboxyl group instead of a nitrile group, leading to different reactivity and applications.
2-Hydroxy-cyclopent-1-enecarbonyl chloride: Contains a chloride group, making it a useful intermediate for further chemical transformations.
Uniqueness
2-Hydroxy-cyclopent-1-enecarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
IUPAC Name |
2-hydroxycyclopentene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIHTZTXKDEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)












